molecular formula C20H25NO2 B018421 Linadryl H CAS No. 19732-39-9

Linadryl H

Cat. No. B018421
CAS RN: 19732-39-9
M. Wt: 311.4 g/mol
InChI Key: TZJTVQRBDZCQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linadryl H is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using a specific method and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Linadryl H has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications, including as a tool for studying the effects of certain biochemical pathways on cellular function. Additionally, Linadryl H has been used as a tool for studying the effects of certain drugs on cellular function.

Mechanism Of Action

Linadryl H has been shown to act as an inhibitor of certain enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). This inhibition results in an increase in cAMP levels, which can have a variety of downstream effects on cellular function.

Biochemical And Physiological Effects

Linadryl H has been shown to have a variety of biochemical and physiological effects. It has been shown to increase cAMP levels in cells, which can result in the activation of certain signaling pathways. Additionally, Linadryl H has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit phosphodiesterase activity.

Advantages And Limitations For Lab Experiments

Linadryl H has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. Additionally, Linadryl H is relatively easy to synthesize, which makes it readily available for use in experiments.
However, there are also some limitations to the use of Linadryl H in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments. Additionally, Linadryl H has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are a number of future directions for research on Linadryl H. One potential direction is to further explore its anti-inflammatory effects and its potential use as a therapeutic agent for inflammatory diseases. Additionally, further studies could investigate its potential use as a tool for studying the effects of certain drugs on cellular function. Finally, more research is needed to explore the potential toxicity of Linadryl H and its effects in vivo.

Synthesis Methods

Linadryl H is synthesized using a specific chemical reaction that involves the reaction of 2,6-dimethylaniline with 2-chloroacrylonitrile in the presence of a catalyst. This reaction results in the formation of Linadryl H as a white crystalline solid.

properties

CAS RN

19732-39-9

Product Name

Linadryl H

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

4-(2-benzhydryloxyethyl)-1,4-oxazepane

InChI

InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)20(19-10-5-2-6-11-19)23-17-14-21-12-7-15-22-16-13-21/h1-6,8-11,20H,7,12-17H2

InChI Key

TZJTVQRBDZCQFU-UHFFFAOYSA-N

SMILES

C1CN(CCOC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CN(CCOC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

19732-39-9

synonyms

4-(2-diphenylmethoxyethyl)morpholine
linadryl H

Origin of Product

United States

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